4-(cyclobutylmethyl)-2-(3,5-dimethoxyphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
The molecule appears to contain a benzothiadiazine core, which is a type of heterocyclic compound. It also has a cyclobutylmethyl group and a 3,5-dimethoxyphenyl group attached to it. These groups could potentially influence the molecule’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a benzothiadiazine core with a cyclobutylmethyl group and a 3,5-dimethoxyphenyl group attached. The presence of these groups could influence the molecule’s shape, polarity, and other physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement in the molecule. The benzothiadiazine core, the cyclobutylmethyl group, and the 3,5-dimethoxyphenyl group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, polarity, and the specific functional groups present would all play a role .Scientific Research Applications
Glycosylation Reactions
Background: Glycosylation is a fundamental process in biochemistry, where sugars (glycosides) are attached to proteins, lipids, or other biomolecules. It plays a crucial role in cell signaling, immune responses, and protein stability.
Application: Researchers have developed a new glycosylation method using visible light and 3,5-dimethoxyphenyl glycoside as the donor. This protocol enables the synthesis of both O-glycosides and N-glycosides with moderate to excellent yields. A wide range of O-nucleophiles and nucleobases can serve as glycosyl acceptors in this process .
Antibiotic Discovery
Background: The search for novel antibiotics is essential due to the rise of antibiotic-resistant bacteria. Identifying compounds with antibacterial properties is critical for combating infectious diseases.
Application: Explainable deep learning techniques, such as graph neural networks, have been employed to predict antibiotic activity and cytotoxicity for millions of compounds. By analyzing substructures, researchers can identify potential antibiotic candidates, including those containing the benzothiadiazine core .
Mechanism of Action
properties
IUPAC Name |
4-(cyclobutylmethyl)-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-16-10-15(11-17(12-16)27-2)22-20(23)21(13-14-6-5-7-14)18-8-3-4-9-19(18)28(22,24)25/h3-4,8-12,14H,5-7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQTZBXOHJSUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutylmethyl)-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one |
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